Bis(neopentyl glycolato)diboron

Sterically hindered borylation Palladium catalysis Arylboronic acid synthesis

B₂pin₂ often fails in the palladium-catalyzed borylation of sterically congested ortho-substituted aryl halides, leading to low yields. Bis(neopentyl glycolato)diboron (B₂neop₂) directly addresses this limitation with a distinct steric and electronic profile that markedly improves efficiency. • Delivers superior yields for hindered aryl halide borylation vs. B₂pin₂, enabling synthesis of critical arylboronic acid intermediates for medicinal chemistry. • Enables room-temperature NHC ring-expansion, unlike B₂cat₂ which requires thermal activation. • Powers metal-free, base-mediated radical borylation of alkyl sulfones without photochemical equipment. • Serves as both a bidentate ligand and reducing agent for early transition metal complexes (Nb, Mo, Ti, Zr).

Molecular Formula C10H20B2O4
Molecular Weight 225.9 g/mol
CAS No. 201733-56-4
Cat. No. B139214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(neopentyl glycolato)diboron
CAS201733-56-4
Synonyms5,5,5’,5’-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane;  Bis(neopentanediolato)diboron; 
Molecular FormulaC10H20B2O4
Molecular Weight225.9 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)B2OCC(CO2)(C)C
InChIInChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
InChIKeyMDNDJMCSXOXBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B₂neop₂ Key Differentiators


Bis(neopentyl glycolato)diboron (B₂neop₂, CAS 201733-56-4) is a tetraalkoxydiboron(4) reagent widely employed in transition-metal-catalyzed and metal-free borylation reactions to construct carbon–boron bonds [1]. Unlike the more common bis(pinacolato)diboron (B₂pin₂), B₂neop₂ features a distinct steric and electronic profile imparted by its neopentyl glycolato ligands, which directly influences reaction kinetics, substrate scope, and product stability [2]. This evidence guide documents quantifiable performance advantages of B₂neop₂ over its closest structural analogs—B₂pin₂, bis(catecholato)diboron (B₂cat₂), and bis(ethylene glycolato)diboron (B₂eg₂)—across sterically hindered borylation, room-temperature NHC ring-expansion, metal-free radical borylation, and unique dual-mode reactivity as both a ligand and reducing agent for early transition metals.

Sterically Hindered Borylation Reported fit for ortho-substituted aryl halide borylation where B₂pin₂ may struggle
Room-Temperature NHC Activation Enables B–B bond activation with NHCs at ambient temperature, avoiding thermal stress
Dual Ligand/Reducing Agent Unique entry to MCl₄(B₂neop₂) complexes for early transition metal chemistry

B₂neop₂ vs. Generic Diboron Reagents


Diboron(4) reagents are not functionally interchangeable. The glycolato ligand environment dictates B–B bond length, Lewis acidity, and the stability of borylated intermediates, which collectively govern reactivity and selectivity [1]. For example, B₂neop₂ displays B–B bond activation at room temperature with N-heterocyclic carbenes, whereas B₂cat₂ requires elevated temperatures for analogous transformations [2]. Similarly, B₂pin₂ exhibits poor performance in the palladium-catalyzed borylation of sterically congested ortho-substituted aryl halides, where B₂neop₂ provides markedly improved efficiency [3]. Selecting the correct diboron reagent is therefore a critical experimental design decision; substituting B₂neop₂ with a generic alternative directly risks lower yields, narrower substrate scope, and reaction failure in demanding borylation contexts.

Steric Mismatch B₂pin₂ may show low efficiency for ortho-substituted substrates; reactivity may not transfer
Thermal Requirement B₂cat₂ may need heating for NHC ring-expansion; room-temperature protocols may not work
Functional Absence B₂pin₂/B₂cat₂ may not exhibit dual ligand/reducing agent behavior with early TM chlorides

B₂neop₂ Comparative Evidence


Sterically Hindered Aryl Borylation vs. B₂pin₂

In palladium-mediated borylation reactions targeting sterically hindered ortho-substituted arylboronic acids, bis(neopentyl glycolato)diboron (B₂neop₂) is reported to be 'a much more efficient borylation agent' than the commonly used bis(pinacolato)diboron (B₂pin₂), whose performance is explicitly described as 'problematic' in this substrate class [1]. The study by Fang et al. established that B₂neop₂ enables successful borylation where B₂pin₂ fails or gives poor yields for ortho-substituted aryl halides, as documented in Tetrahedron Letters [1]. This performance gap is attributed to the smaller steric profile of the neopentyl glycolato ligand, which facilitates oxidative addition and transmetallation at congested aryl centers.

Ortho-Substrate Efficiency
Head-to-head
B₂neop₂: efficient for hindered aryl bromides B₂pin₂: reported as problematic
Reported reactivity advantage for sterically demanding substrates
Pd catalysis; Tetrahedron Lett. 2005
Sterically hindered borylation Palladium catalysis Arylboronic acid synthesis

Room-Temperature NHC Ring-Expansion vs. B₂cat₂

In a direct head-to-head reactivity comparison, B₂neop₂ reacts with N-heterocyclic carbenes (NHCs) to give ring-expanded products at room temperature, whereas B₂cat₂ requires thermal activation to undergo the same transformation [1]. The study by Pietsch et al. demonstrated that the bis-NHC adduct of B₂cat₂ is stable at room temperature and only undergoes thermally induced C–N bond cleavage and ring expansion; in contrast, B₂neop₂ furnishes the ring-expanded product directly at ambient temperature, without external heating [1]. This reactivity difference is structurally rooted: the B–B bond length in B₂neop₂ (1.722 Å) is slightly elongated compared to B₂cat₂ (1.698 Å), correlating with increased reactivity toward Lewis bases [2].

RT NHC Ring-Expansion
Head-to-head
B₂neop₂: ring-expanded product at room temp B₂cat₂: requires thermal activation ΔB–B ≈ 0.024 Å
Enables mild-condition B–B activation for sensitive substrates
NHC = IMe, iPr₂Im; Dalton Trans. 2017
N-Heterocyclic carbene B–B bond activation Ring-expansion reaction

Dual Ligand/Reducing Agent Reactivity with Early Transition Metals

B₂neop₂ displays a unique dual functionality not shared by B₂pin₂ or B₂cat₂: it simultaneously serves as a bidentate ligand and a one-electron reducing agent for early transition metal chlorides to afford MCl₄(B₂neop₂) complexes [1]. Treatment of B₂neop₂ with MCl₅ (M = Nb, Mo) triggers two successive reactions—coordination to the metal center followed by one-electron reduction from M(V) to M(IV)—while coordination to MCl₄ (M = Zr, Ti) occurs without reduction [1]. This redox-active ligand behavior is structurally enabled by the Lewis acidic boron centers of the neopentyl glycolato framework. Further, green LED irradiation of TiCl₄(B₂neop₂) produces chloride-bridged titanium(III) species, (B₂neop₂)TiCl₂(μ-Cl)₂TiCl₂(B₂neop₂), demonstrating photoredox activity [1].

Dual Ligand/Reducing Agent
Class-level
Forms MCl₄(B₂neop₂) from MCl₅ (Nb, Mo) with M(V)→M(IV) reduction; coordination-only for Zr, Ti
Unique redox-active diboron ligand entry for early TM complexes
No comparable reports for B₂pin₂/B₂cat₂; Data to verify
Early transition metal chemistry Redox-active ligand Metal chloride reduction

Transition-Metal-Free Radical Borylation of Alkyl Sulfones

B₂neop₂ is the critical enabling reagent for the base-mediated, transition-metal-free radical borylation of primary and secondary alkyl sulfones [1]. The methodology explicitly states that 'the key to the success of the strategy is the use of bis(neopentyl glycolato) diboron (B₂neop₂), with a stoichiometric amount of base as a promoter' [1]. This contrasts with metal-free borylation protocols employing B₂cat₂, which typically require photochemical activation or organocatalytic mediators (e.g., dithiocarbonyl anion catalysts) to generate radicals [2]. The B₂neop₂/base system thus represents a mechanistically distinct, operationally simpler approach to metal-free alkylboronic ester synthesis.

Metal-Free Borylation
Reported
B₂neop₂ + base: thermal, metal-free borylation of alkyl sulfones B₂cat₂: photochemical or organocatalytic activation required
Operationally simpler pathway for metal-free protocols
Cross-study comparison; conditions may differ
Metal-free borylation Radical chemistry Alkylboronic ester synthesis

Competitive Pricing Compared to B₂pin₂

At the 5-gram research scale, bis(neopentyl glycolato)diboron (TCI, >98.0% GC) is priced at ¥190.00 (Shanghai) or €45.00 (Belgium) , while bis(pinacolato)diboron (TCI, >98.0% GC, 5 g) is listed at ¥230.00, representing a ~17% cost saving for the neopentyl glycolato variant . The price advantage combined with the documented performance benefits in sterically hindered and metal-free borylation contexts positions B₂neop₂ as an economically rational procurement choice for laboratories regularly conducting challenging borylation reactions.

5 g Pricing (TCI)
Data to verify
B₂neop₂: ¥190.00 B₂pin₂: ¥230.00 ≈17% lower
Reported cost advantage at 5 g scale
TCI Chemicals pricing 2026; region-dependent
Reagent procurement Cost comparison Laboratory-scale synthesis

B₂neop₂ Application Scenarios


Sterically Hindered Arylboronic Acid Synthesis

When palladium-catalyzed borylation of ortho-substituted aryl halides fails or delivers poor yields with B₂pin₂, B₂neop₂ is the documented superior alternative. Procure B₂neop₂ specifically for medicinal chemistry and agrochemical programs requiring hindered arylboronic acid intermediates for Suzuki–Miyaura cross-coupling [1].

Metal-Free Borylation Protocols

For laboratories developing sustainable, metal-free borylation methodologies, B₂neop₂ enables a simple base-mediated radical borylation of alkyl sulfones without photochemical equipment or organocatalysts [2]. This operational simplicity is a direct procurement driver over B₂cat₂-based photochemical alternatives [3].

B–B Bond Activation and NHC Chemistry

B₂neop₂ undergoes room-temperature NHC ring-expansion, in contrast to B₂cat₂ which requires thermal activation [4]. Researchers studying Lewis base-mediated element–element bond activation should select B₂neop₂ for mild-condition screening and mechanistic investigations.

Reduced Early Transition Metal–Diboron Complexes

B₂neop₂ uniquely functions as both a bidentate ligand and one-electron reducing agent for early transition metal chlorides (Nb, Mo, Ti, Zr), enabling access to MCl₄(B₂neop₂) complexes and photoredox-active Ti(III) dimers [5]. Procure B₂neop₂ when synthetic targets require redox-active diboron ligand frameworks not accessible with B₂pin₂ or B₂cat₂.

Application
Selection Property
Validation Focus
Hindered Arylboronic Acid Synthesis
Steric profile for ortho-substituted substrates
Borylation efficiency under Pd catalysis
Metal-Free Borylation Protocols
Base-mediated radical borylation compatibility
Operational simplicity without photochemical equipment
NHC-Mediated B–B Activation Studies
Room-temperature reactivity with NHCs
Mild-condition ring-expansion outcome
Early Transition Metal–Diboron Complexes
Dual ligand/reducing agent functionality
MCl₄(B₂neop₂) formation and redox behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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